molecular formula C11H7BrO B1280633 2-Bromo-1-naphthaldehyde CAS No. 269066-75-3

2-Bromo-1-naphthaldehyde

Cat. No. B1280633
CAS RN: 269066-75-3
M. Wt: 235.08 g/mol
InChI Key: XJIPTTLNJAQLLR-UHFFFAOYSA-N
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Description

2-Bromo-1-naphthaldehyde is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a bromine atom attached to the first carbon of the naphthalene ring and an aldehyde group at the second position. This structure allows it to participate in various chemical reactions and makes it a valuable precursor for the synthesis of a wide range of compounds, including sensors in supramolecular chemistry and molecular recognition .

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-1-naphthaldehyde involves several methods. For instance, 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone analogs are synthesized from 2,3-dibromo-1,4-naphthoquinone, demonstrating the reactivity of brominated naphthoquinones as precursors . Additionally, 1-[N-(2-bromophenyl)]naphthaldimine is synthesized and its crystal structure determined, showcasing the potential for creating complex structures from brominated aldehydes . Furthermore, bromodimethylsulfonium bromide is used as a catalyst for the synthesis of 1-[(alkylthio)(phenyl)methyl]-naphthalene-2-ol, indicating the utility of brominated compounds in multi-component condensation reactions .

Molecular Structure Analysis

The molecular structure of related brominated naphthalene derivatives has been extensively studied. For example, the crystal structure of 1-[N-(2-bromophenyl)]naphthaldimine reveals an intramolecular hydrogen bond, which influences the stability and conformation of the molecule . Similarly, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone are investigated using single crystal X-ray diffraction, providing insight into the intermolecular interactions and arrangement of these molecules .

Chemical Reactions Analysis

2-Bromo-1-naphthaldehyde and its derivatives are involved in various chemical reactions. For instance, o-Bromobenzaldehydes, which share a similar bromo-aldehyde motif, undergo palladium-catalyzed annulation reactions with carbonyl compounds to produce naphthol and naphthalene derivatives . Additionally, 2-bromobenzaldehydes react with arylhydrazines to form 1-aryl-1H-indazoles, demonstrating the reactivity of the bromo-aldehyde group in the presence of a palladium catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-naphthaldehyde derivatives are influenced by their molecular structure. The presence of the bromine atom and the aldehyde group affects the compound's spectroscopic properties, as seen in the IR, NMR, and UV measurements of 1-[N-(2-bromophenyl)]naphthaldimine . The compound 2-bromo-1-naphthol is used as a chromogen in immunohistochemistry due to its insolubility in aqueous solutions and resistance to light, indicating the practical applications of brominated naphthalene derivatives .

Scientific Research Applications

Photoacid Catalysis

  • Photocatalyzed Formation of Bonds : 2-naphthol derivatives, closely related to 2-Bromo-1-naphthaldehyde, are used in organic synthesis for the preparation of various compounds via excited-state proton transfer. This process is important in the acid-catalyzed formation of C–C and C–S bonds (Strada et al., 2019).

Supramolecular Chemistry

  • Building Block for Fluorescent Sensors : 2-Hydroxy-1-naphthaldehyde, a related compound, serves as a versatile backbone for developing various fluorescent chemosensors. It's particularly useful in recognizing different cations and anions due to its ability to act as a hydrogen bond donor and acceptor (Das & Goswami, 2017).

Intermediate in Synthesis

  • Synthesis of 6-Methoxy-2-naphthaldehyde : 2-Bromo-1-naphthaldehyde can be an intermediate in the synthesis of compounds like 6-Methoxy-2-naphthaldehyde, which has applications in pharmaceuticals and organic chemistry (Tong Guo-tong, 2007).

Sensor Development

  • Excited-State Intramolecular Proton Transfer : The unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in derivatives of 2-hydroxy-1-naphthaldehyde is exploited in the development of sensors. These systems can be used in creating new types of sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).

Catalysis

  • Ionic Liquid-Catalyzed Synthesis : Studies indicate the use of 2-Bromo-1-naphthaldehyde derivatives in ionic liquid-catalyzed synthesis of various compounds, enhancing yields and reaction efficiency (Zandieh et al., 2019).

Safety and Hazards

2-Bromo-1-naphthaldehyde is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Aldehydes, in general, are known to react with various biological molecules, including proteins and dna, which could potentially be the targets of this compound .

Mode of Action

2-Bromo-1-naphthaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

properties

IUPAC Name

2-bromonaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPTTLNJAQLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466195
Record name 2-Bromo-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-naphthaldehyde

CAS RN

269066-75-3
Record name 2-Bromo-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-6,7-dimethoxy-1-napthaldehyde (10). Dimethylformamide (3.0 g, 41 mmol) was added dropwise to solution of phosphorus tribromide (3.3 mL, 35 mmol) in dry chloroform (50 mL) at 0° C. The mixture was stirred at 0° C. for 1 h to give pale yellow suspension. A solution of compound 8 (2.0 g, 9.7 mmol) in chloroform was added to the yellow suspension and the mixture was heated at reflux for 1 h. The reaction mixture was cooled to 0° C. and saturated aqueous NaHCO3 solution was added dropwise until no effervescence was obtained. The resulting mixture was extracted with dichloromethane, dried (Na2SO4) and evaporated to provide the respective 2-bromo-3,4-dihydro-1-napthaldehyde derivatives as yellow solids. Each of the 2-bromo-3,4-dihydro-1-napthaldehyde derivatives were chromatographed on silica gel using a 3:1 mixture of hexanes:ethyl acetate as the eluent to give the 2-bromo-3,4-dihydro-1-napthaldehydes in an 87% yield. The 2-bromo-3,4-dihydro-1-napthaldehyde (2.4 g, 8.1 mmol) and DDQ (2.2 g, 97 mmol) was refluxed in toluene (50 mL) for 15 h. After cooling to room temperature, the mixture was subjected to filtration through a celite bed and the filtrate was evaporated to dryness. The residue obtained was chromatographed on 75 g silica gel using a 3:1 mixture of hexanes:ethyl acetate as eluent to give the 2-bromo-1-napthaldehyde in a 95% yield; 1H NMR δ 4.00 (3H, s), 4.05 (3H, s), 7.07 (1H, s), 7.54 (1H, d, J=8.5), 7.79 (1H, d, J=8.5), 8.71 (1H, s), 10.74 (1H, s); 13C NMR δ 56.3, 56.6, 104.2, 107.0, 126.5, 128.8, 129.4, 129.8, 129.9, 134.3, 150.4, 153.1, 195.9; HRMS calcd for C,3H11O3Br: 293.9891; found: 293.9896.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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